molecular formula C9H11NO2 B13868977 Methyl 4-methoxybenzenecarboximidate

Methyl 4-methoxybenzenecarboximidate

Cat. No.: B13868977
M. Wt: 165.19 g/mol
InChI Key: JPCHJRKCOOXHTP-UHFFFAOYSA-N
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Description

Methyl 4-methoxybenzenecarboximidate (IUPAC name: this compound) is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and a carboximidate ester group (-O-C(=NH)-OCH₃) at the same position. The carboximidate functional group distinguishes it from conventional esters (e.g., carboxylates) due to the presence of an imine nitrogen, which enhances its reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 4-methoxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-11-8-5-3-7(4-6-8)9(10)12-2/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCHJRKCOOXHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxybenzenecarboximidate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzonitrile with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the use of high-purity starting materials and stringent control of reaction parameters to ensure high yield and purity. The final product is usually obtained through a series of purification steps, including filtration, crystallization, and drying.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxybenzenecarboximidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases depending on the desired product.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxyaniline.

    Substitution: Various substituted benzenes depending on the substituent introduced.

Scientific Research Applications

Methyl 4-methoxybenzenecarboximidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxybenzenecarboximidate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The imidate group can undergo hydrolysis to form amides or acids, which can further interact with biological molecules.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with methyl 4-methoxybenzenecarboximidate, differing primarily in functional groups, substituent positions, or backbone modifications:

Compound Name Molecular Formula Key Functional Groups Purity (%) MDL Number
This compound C₉H₁₁NO₃ Carboximidate ester N/A N/A
Ethyl 4-methoxybenzenecarboximidate hydrochloride C₁₀H₁₄ClNO₃ Carboximidate ester (ethyl), HCl salt 96 MFCD07779076
Ethyl 4-methoxybenzoate C₁₀H₁₂O₃ Carboxylate ester 97 MFCD00015151
Ethyl 3-methoxybenzoate C₁₀H₁₂O₃ Carboxylate ester (meta-substituted) 98 MFCD00015149
N-Hydroxy-4-methoxybenzenecarboximidoyl chloride C₈H₇ClNO₂ Carboximidoyl chloride, N-hydroxy N/A N/A

Key Observations :

  • Functional Group Reactivity : The carboximidate group in this compound is more electrophilic than the carboxylate group in ethyl 4-methoxybenzoate, making it a better substrate for nucleophilic acyl substitutions .
  • Salt Formation : Ethyl 4-methoxybenzenecarboximidate hydrochloride demonstrates enhanced stability and solubility in polar solvents due to its hydrochloride salt form .

Physicochemical Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

Property This compound (Estimated) Ethyl 4-Methoxybenzoate N-Hydroxy-4-methoxybenzenecarboximidoyl chloride
Molecular Weight (g/mol) ~181.2 180.2 199.6
Melting Point (°C) 80–85 (estimated) 48–50 120–125 (decomposes)
Solubility Moderate in polar aprotic solvents Soluble in ethanol, ether Reacts violently with water
Stability Hydrolyzes in aqueous acidic/basic conditions Stable under ambient conditions Sensitive to moisture

Notes:

  • The hydrochloride salt of ethyl 4-methoxybenzenecarboximidate (96% purity) is likely more stable than the free base form .
  • N-Hydroxy-4-methoxybenzenecarboximidoyl chloride’s reactivity with water underscores the hydrolytic instability of carboximidoyl chlorides .

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